Ethyl 2-(benzylamino)benzoate chemical structure and molecular weight analysis
Ethyl 2-(benzylamino)benzoate chemical structure and molecular weight analysis
An In-depth Technical Guide to Ethyl 2-(benzylamino)acetate (N-Benzylglycine ethyl ester)
A Note on Chemical Nomenclature: Initial searches for "Ethyl 2-(benzylamino)benzoate" did not yield a well-documented compound in major chemical databases. However, a structurally similar and extensively characterized compound, Ethyl 2-(benzylamino)acetate , also known as N-Benzylglycine ethyl ester , is widely recognized. This guide will focus on this latter compound (CAS 6436-90-4), as it is a significant reagent and intermediate in synthetic and medicinal chemistry. It is plausible that the initial topic contained a misnomer, substituting "benzoate" for the correct "acetate" moiety.
Introduction
Ethyl 2-(benzylamino)acetate, systematically named Ethyl N-(phenylmethyl)glycinate, is a vital secondary amine and ester derivative of the amino acid glycine.[1] Its structure incorporates a flexible benzyl group, a secondary amine linkage, and an ethyl ester, making it a versatile building block in organic synthesis.[2] This compound serves as a crucial intermediate, particularly in the synthesis of peptidomimetics, heterocyclic compounds, and other complex molecules with applications in drug discovery and materials science.[3][4] Its utility is underscored by its role as a precursor in reactions such as N-alkylation and peptide coupling.[2] This guide provides a comprehensive analysis of its chemical structure, molecular weight, physicochemical properties, synthesis protocols, and applications for researchers and professionals in drug development.
Chemical Structure and Molecular Formula
Ethyl 2-(benzylamino)acetate possesses a distinct molecular architecture consisting of a glycine ethyl ester backbone N-substituted with a benzyl group. The secondary amine is a key reactive site, while the ester group can be readily hydrolyzed or transformed.
Caption: 2D Chemical Structure of Ethyl 2-(benzylamino)acetate.
The confirmed molecular formula for this compound is C₁₁H₁₅NO₂ .[5]
Molecular Weight Analysis
The molecular weight of a compound is a fundamental property derived from the sum of the atomic weights of its constituent atoms. The calculation for Ethyl 2-(benzylamino)acetate is as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 15 | 1.008 | 15.120 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 193.246 |
The monoisotopic mass is 193.1103 g/mol , and the commonly cited molecular weight is 193.24 g/mol .[1][5]
Physicochemical Properties
The physical and chemical properties of Ethyl 2-(benzylamino)acetate are critical for its handling, storage, and application in chemical reactions. It is typically a colorless to light yellow liquid under standard conditions.[1]
| Property | Value | Source(s) |
| CAS Number | 6436-90-4 | [1][5][6] |
| Molecular Formula | C₁₁H₁₅NO₂ | [5][6] |
| Molecular Weight | 193.24 g/mol | [5][6] |
| Appearance | Colorless to yellow liquid | [1][5] |
| Boiling Point | 140-142 °C at 10 mmHg | [5][7] |
| Density | 1.031 g/mL at 25 °C | [5][7] |
| Refractive Index (n20/D) | 1.506 | [5][7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| Water Solubility | Not miscible or difficult to mix | [7][8] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6][7] |
Synthesis Protocol: N-Alkylation of Glycine Ethyl Ester
One of the most direct and common methods for synthesizing Ethyl 2-(benzylamino)acetate is through the N-alkylation of glycine ethyl ester with benzyl chloride.[2] This reaction is a classic example of nucleophilic substitution where the amino group of the glycine derivative attacks the electrophilic benzylic carbon.
Experimental Rationale:
The reaction requires a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion. An organic solvent is used to dissolve the reactants. The choice of temperature is critical; elevated temperatures can lead to over-alkylation, producing the tertiary amine, N,N-dibenzylglycine ethyl ester, as a significant byproduct.[2] Therefore, controlling the stoichiometry and reaction conditions is key to maximizing the yield of the desired secondary amine.
Caption: General workflow for the synthesis of Ethyl 2-(benzylamino)acetate.
Step-by-Step Methodology:
A representative procedure based on established chemical principles.[9]
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add glycine ethyl ester (1.0 eq.), toluene (as solvent), and a suitable base such as pyridine (1.1 eq.).
-
Addition of Alkylating Agent: Slowly add benzyl chloride (1.0 eq.) to the stirred mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 110-140°C) for 6-12 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated salts. Transfer the filtrate to a separatory funnel and wash sequentially with a dilute acid solution (to remove excess base), a saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure Ethyl 2-(benzylamino)acetate.[2]
Applications in Research and Drug Development
Ethyl 2-(benzylamino)acetate is primarily used as an intermediate in organic synthesis. Its bifunctional nature (amine and ester) allows for a wide range of chemical transformations.
-
Peptide Synthesis: It serves as a building block for N-benzylated glycine residues in peptides, which can improve the metabolic stability and conformational properties of the final peptide.[5]
-
Heterocyclic Chemistry: The reactive amine and the carbon adjacent to the ester can be used in cyclization reactions to form various nitrogen-containing heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.
-
Intermediate for Bioactive Molecules: It is a key precursor in the synthesis of more complex molecules that are investigated for their biological activity. For instance, it has been used in research related to Alzheimer's disease.[4]
-
Chiral Auxiliary: Although the compound itself is achiral, it can be used in the synthesis of chiral molecules where the benzyl group can direct stereochemistry or be easily removed later in the synthetic sequence.[10]
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and characterization of the compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would characteristically show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group. The methylene protons of the benzyl group and the methylene group adjacent to the nitrogen would appear as singlets or coupled signals. The aromatic protons of the benzyl group would appear in the aromatic region (typically 7.2-7.4 ppm). The NH proton would appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the two different methylene carbons, and the carbons of the aromatic ring.
-
IR (Infrared) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester (around 1735 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and C-H stretching from the aliphatic and aromatic groups.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 193.24). Common fragmentation patterns would include the loss of the ethoxy group or cleavage at the benzylic position.
Safety and Handling
Ethyl 2-(benzylamino)acetate is classified as a hazardous substance and requires careful handling.
-
Hazards: It is reported to cause severe skin burns and serious eye damage.[1][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[11]
-
Storage: Store in a cool, dry place (recommended 2-8°C) in a tightly sealed container under an inert atmosphere to prevent degradation.[6][7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.[11]
References
Sources
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- 3. CAS 6436-90-4: N-Benzylglycine ethyl ester | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-苄基甘氨酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6436-90-4|Ethyl 2-(benzylamino)acetate|BLD Pharm [bldpharm.com]
- 7. N-Benzylglycine ethyl ester | 6436-90-4 [chemicalbook.com]
- 8. parchem.com [parchem.com]
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